molecular formula C16H10O4 B3828195 (9,10-Dioxoanthracen-1-yl) acetate CAS No. 1629-56-7

(9,10-Dioxoanthracen-1-yl) acetate

Cat. No.: B3828195
CAS No.: 1629-56-7
M. Wt: 266.25 g/mol
InChI Key: CSWLPXALBXLJPS-UHFFFAOYSA-N
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Description

(9,10-Dioxoanthracen-1-yl) acetate is an anthraquinone derivative characterized by an acetyloxy group at the 1-position of the anthraquinone core. It is synthesized via acylation of 1-hydroxyanthraquinone using acetic anhydride in the presence of sodium acetate, yielding monoacetylated (C₁₆H₁₀O₄) and diacetylated (C₁₈H₁₂O₆) products depending on reaction conditions . Key spectral data include:

  • ¹H-NMR (DMSO-d₆): δ 8.25–7.64 (aromatic protons), δ 2.45 (OCOCH₃) .
  • Melting Point: 186–188°C .
  • Molecular Weight: 268.26 g/mol (monoacetate), 326.30 g/mol (diacetate) .

Anthraquinone derivatives are widely used in dyes, pharmaceuticals, and materials science due to their planar aromatic structure and redox activity .

Properties

IUPAC Name

(9,10-dioxoanthracen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c1-9(17)20-13-8-4-7-12-14(13)16(19)11-6-3-2-5-10(11)15(12)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWLPXALBXLJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322014
Record name 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-56-7
Record name NSC400220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-Dioxoanthracen-1-yl) acetate typically involves the reaction of 9,10-anthracenedione with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of (9,10-Dioxoanthracen-1-yl) acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(9,10-Dioxoanthracen-1-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracenedione derivatives .

Scientific Research Applications

(9,10-Dioxoanthracen-1-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (9,10-Dioxoanthracen-1-yl) acetate involves its interaction with cellular components, leading to various biological effects. The compound can act as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage. It also exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi .

Comparison with Similar Compounds

9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate

  • Structure : Diacetylated derivative with acetoxy groups at positions 1 and 3.
  • Synthesis: Produced by prolonged acylation of 1,4-dihydroxyanthraquinone with acetic anhydride .
  • Properties: Molecular Weight: 326.30 g/mol . Applications: Used as a precursor for dye intermediates (e.g., 1,4-diaminoanthraquinone) and supramolecular polymers due to π-π stacking interactions .
  • Key Difference: The diacetate’s dual substituents enhance steric hindrance and reduce solubility in polar solvents compared to the monoacetate .

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

  • Structure : Benzamide group at position 1 with a methyl substituent.
  • Synthesis: Reacting 1-aminoanthraquinone with 2-methylbenzoyl chloride .
  • Properties :
    • Molecular Weight : 356.38 g/mol .
    • Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C-H functionalization reactions .
  • Key Difference : The benzamide group introduces chelation-assisted reactivity, unlike the electron-withdrawing acetoxy group in the target compound .

4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic Acid

  • Structure : A ketone and carboxylic acid chain at position 1.
  • Properties: Molecular Weight: 298.27 g/mol . Applications: Potential use in medicinal chemistry due to the carboxylic acid moiety, which enhances solubility and bioavailability .
  • Key Difference: The oxobutanoic acid substituent enables hydrogen bonding and coordination with metal ions, contrasting with the hydrophobic acetoxy group .

N-(9,10-Dioxoanthracen-1-yl)-2-(R-thio) Acetamides

  • Structure : Thioether-linked acetamide substituents.
  • Synthesis: Derived from 1-aminoanthraquinone and thioacetic acid derivatives .
  • Properties :
    • Applications : Demonstrated antioxidant and antiplatelet activities due to sulfur’s redox-modulating properties .
  • Key Difference : The thio group enhances radical scavenging capacity compared to the acetoxy group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications
(9,10-Dioxoanthracen-1-yl) acetate C₁₆H₁₀O₄ 268.26 1-OAc Dye intermediates, synthesis
1,4-Diacetate C₁₈H₁₂O₆ 326.30 1,4-di-OAc Supramolecular polymers
N-(1-anthraquinonyl)-2-methylbenzamide C₂₂H₁₆N₂O₃ 356.38 1-NHCO(2-MePh) C-H functionalization
4-Oxobutanoic acid derivative C₁₈H₁₀O₅ 298.27 1-CO(CH₂)₂COOH Medicinal chemistry
2-(R-thio) Acetamide derivative C₁₇H₁₃NO₃S 311.35 1-NHCOCH₂SR Antioxidant/antiplatelet

Key Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., acetoxy) reduce electron density on the anthraquinone ring, limiting participation in redox reactions compared to electron-donating groups (e.g., benzamide) . Bulky substituents (e.g., diacetate) hinder crystallization and solubility .

Biological Activity :

  • Thioether and carboxylic acid derivatives exhibit enhanced bioactivity (e.g., antioxidant, antiplatelet) due to reactive functional groups .

Industrial Applications: Diacetylated derivatives are preferred in dye synthesis, while monoacetylated compounds serve as intermediates for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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